1-Sec-butylhydrazine hydrochloride
Description
Overview of Hydrazine (B178648) Derivatives in Synthetic and Medicinal Chemistry Contexts
Hydrazine (N₂H₄) and its derivatives are a versatile class of compounds characterized by a nitrogen-nitrogen single bond. sigmaaldrich.comgoogle.com This functional group is the foundation for a vast number of chemical transformations and has been integrated into a wide array of applications, from polymers and agrochemicals to rocket fuel. sigmaaldrich.comchembuyersguide.com In the spheres of synthetic and medicinal chemistry, hydrazine derivatives are of paramount importance. They serve as crucial precursors and intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines. sigmaaldrich.com
The reactivity of the hydrazine moiety allows it to be a key structural motif in numerous bioactive agents. biosynth.com Many commercially available pharmaceuticals contain a hydrazine or hydrazide (-C(O)NHNH-) group, highlighting their significance. sigmaaldrich.comchemsrc.com For instance, molecules like isoniazid (B1672263) (an anti-tuberculosis drug) and phenelzine (B1198762) (an antidepressant) feature hydrazine-like structures. google.comchemsrc.com The ability to use hydrazines to construct complex molecular architectures makes them indispensable tools for drug discovery and development. chembuyersguide.comchemsrc.com
The Role of Alkylhydrazine Hydrochlorides as Reactive Intermediates and Precursors
Alkylhydrazines are derivatives of hydrazine where one or more hydrogen atoms are replaced by an alkyl group. google.com They are frequently supplied and used as their hydrochloride salts (R-NHNH₂·HCl). This salt form enhances the stability of the compound, making it easier to handle and store compared to the free base. sigmaaldrich.com In synthetic organic chemistry, alkylhydrazine hydrochlorides are valuable reactive intermediates. sigmaaldrich.com
They are particularly useful in the construction of nitrogen-containing heterocycles. For example, tert-butylhydrazine (B1221602) hydrochloride, a structural isomer of 1-sec-butylhydrazine hydrochloride, is a well-documented precursor in the synthesis of various pyrazole (B372694) derivatives. sigmaaldrich.comsigmaaldrich.com It is a key building block for several commercial pesticides, including tebufenozide, methoxyfenozide, and pyridaben. guidechem.com The reaction typically involves condensation with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. The bulky alkyl group, such as a tert-butyl or sec-butyl group, can influence the regioselectivity of reactions and modify the physical and biological properties of the final product. The use of the hydrochloride salt is common in these syntheses, sometimes requiring the addition of a mild base to liberate the nucleophilic free hydrazine in situ. sigmaaldrich.com
Scope and Significance of Research on this compound
This compound (CAS Number: 851377-62-3) is a specific structural isomer within the alkylhydrazine hydrochloride family. Unlike its more extensively studied isomer, tert-butylhydrazine hydrochloride, detailed research findings on this compound are not widely available in peer-reviewed literature. It is primarily known as a commercially available building block for use in research and development. chembuyersguide.com
The significance of this compound lies in its potential as a synthetic intermediate, particularly for introducing the sec-butylhydrazinyl moiety into larger molecules. Chemical suppliers note its utility as a building block in pharmaceutical and agrochemical research. For example, it can be reacted with adamantane (B196018) derivatives to create precursors for potentially bioactive adamantanopyridazine compounds. The presence of a chiral center at the secondary butyl group also offers potential for its use in asymmetric synthesis, creating stereospecific molecules. However, specific examples and detailed studies outlining its synthetic applications, reaction kinetics, or the properties of its downstream products are limited in the public domain. Its primary role appears to be that of a research chemical, available for scientists to explore in the development of new chemical entities. sigmaaldrich.comchembuyersguide.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 851377-62-3 | sigmaaldrich.com |
| Molecular Formula | C₄H₁₃ClN₂ | sigmaaldrich.com |
| Molecular Weight | 124.61 g/mol | |
| Physical Form | Solid | sigmaaldrich.com |
| SMILES | NNC(C)CC.Cl | sigmaaldrich.com |
| InChI | 1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H | sigmaaldrich.com |
| InChIKey | MAOHZRUELSGCPI-UHFFFAOYSA-N | sigmaaldrich.com |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available |
Properties
IUPAC Name |
butan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOHZRUELSGCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Sec Butylhydrazine Hydrochloride
Direct Synthetic Approaches
Direct methods for the synthesis of the sec-butylhydrazine (B1332173) moiety involve the formation of the core carbon-nitrogen and nitrogen-nitrogen bonds. These strategies include alkylation reactions, condensation reactions to form precursor intermediates, and direct N-N bond formation strategies.
Alkylation Reactions Employing Sec-butyl Moieties
Alkylation of hydrazine (B178648) or its protected derivatives with a sec-butyl electrophile is a primary method for introducing the sec-butyl group. To control the degree of alkylation and avoid the formation of polysubstituted products, it is often necessary to use a protected form of hydrazine. One effective strategy involves the use of a nitrogen dianion intermediate generated from a protected hydrazine. organic-chemistry.orgd-nb.info This highly reactive species can then undergo selective alkylation.
The reaction typically proceeds by treating a protected hydrazine, such as a Boc-protected hydrazine, with a strong base like n-butyllithium to form the dianion. This is followed by the introduction of a sec-butyl halide, such as 2-bromobutane (B33332) or 2-iodobutane. The reactivity of the alkylating agent influences the reaction rate, with iodides generally reacting faster than bromides, which are in turn more reactive than chlorides. d-nb.info Steric hindrance from the bulky sec-butyl group can also affect the reaction rate, potentially requiring longer reaction times compared to less hindered alkyl halides. d-nb.info
Table 1: Representative Alkylation Reaction Conditions
| Protected Hydrazine | Base | Alkylating Agent | Solvent | Temperature (°C) |
| N-Boc-hydrazine | n-Butyllithium | 2-Bromobutane | Tetrahydrofuran (THF) | -78 to room temp |
| N-Boc-hydrazine | n-Butyllithium | 2-Iodobutane | Tetrahydrofuran (THF) | -78 to room temp |
Following the alkylation, the protecting group (e.g., Boc) is removed under acidic conditions, which can simultaneously lead to the formation of the hydrochloride salt.
Condensation Reactions in Hydrazine Synthesis
Condensation reactions provide an indirect route to sec-butylhydrazine by first forming a hydrazone intermediate, which is subsequently reduced. This method typically involves the reaction of a ketone, in this case, butan-2-one, with hydrazine or a hydrazine derivative. The resulting butan-2-one hydrazone can then be reduced to yield 1-sec-butylhydrazine.
The formation of the hydrazone is a well-established equilibrium reaction that is often catalyzed by a small amount of acid. The subsequent reduction of the C=N double bond of the hydrazone to a C-N single bond can be accomplished using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. chadsprep.com The choice of reducing agent can depend on the presence of other functional groups in the molecule.
A modern variation of this approach is the biocatalytic reductive amination, or reductive hydrazination, using enzymes such as imine reductases (IREDs). nih.gov This method offers the potential for high stereoselectivity and milder reaction conditions.
Table 2: Reductive Amination Approach to 1-Sec-butylhydrazine
| Carbonyl Compound | Hydrazine Source | Reducing Agent | Key Intermediate |
| Butan-2-one | Hydrazine hydrate (B1144303) | Sodium borohydride | Butan-2-one hydrazone |
| Butan-2-one | Hydrazine hydrate | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Butan-2-one hydrazone |
| Butan-2-one | Hydrazine | Imine Reductase (IRED) | Butan-2-one hydrazone |
Once the free base of 1-sec-butylhydrazine is obtained, it is converted to the hydrochloride salt as described in section 2.2.1.
N-N Bond Formation Strategies
Strategies involving the formation of the N-N bond are also employed in the synthesis of substituted hydrazines. One such approach is electrophilic amination, where an amine is reacted with an electrophilic aminating agent. In the context of 1-sec-butylhydrazine, this would involve the reaction of sec-butylamine with an agent that delivers an -NH₂ group.
Various reagents have been developed for electrophilic amination, including hydroxylamine-O-sulfonic acid and oxaziridines. The reaction introduces the second nitrogen atom to form the hydrazine linkage. While a versatile method for creating N-N bonds, the regioselectivity and compatibility with the sec-butyl group would need to be considered for an efficient synthesis.
Synthesis from Related Hydrazine Precursors
The synthesis of 1-sec-butylhydrazine hydrochloride can also commence from readily available hydrazine compounds, followed by the introduction of the sec-butyl group or formation of the desired salt.
Conversion of Sec-butylhydrazine to its Hydrochloride Salt
This is the most straightforward step in the preparation of the target compound if the free base, 1-sec-butylhydrazine, is already available through one of the direct synthetic methods described above. The conversion to the hydrochloride salt is a simple acid-base reaction.
Typically, 1-sec-butylhydrazine is dissolved in a suitable organic solvent, such as diethyl ether, ethanol (B145695), or isopropanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent, or gaseous HCl, is then added. The this compound, being a salt, is generally much less soluble in organic solvents than its free base form and will precipitate out of the solution. The solid product can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. This method is widely applicable for the formation of hydrochloride salts of basic organic compounds.
Derivatization from Hydrazine Monohydrochloride
A common and practical approach for synthesizing alkylhydrazine hydrochlorides involves the direct reaction of hydrazine monohydrochloride with an alcohol in the presence of an additional acid source. This method has been extensively detailed for the synthesis of the analogous tert-butylhydrazine (B1221602) hydrochloride and can be adapted for the sec-butyl derivative.
In this process, hydrazine monohydrochloride is reacted with sec-butanol. The reaction is typically carried out in an aqueous medium and requires the presence of an additional amount of hydrogen chloride or hydrazine dihydrochloride (B599025) to proceed efficiently. The reaction is heated, generally in the range of 80 to 140°C, to drive the substitution reaction. The sec-butanol acts as the sec-butylating agent under these acidic conditions, likely proceeding through a carbocation intermediate or an Sₙ2-type displacement on the protonated alcohol.
Table 3: Synthesis from Hydrazine Monohydrochloride - Representative Conditions
| Hydrazine Salt | Sec-butyl Source | Acid Catalyst | Solvent | Temperature (°C) |
| Hydrazine monohydrochloride | sec-Butanol | Hydrogen chloride | Water | 80-140 |
| Hydrazine monohydrochloride | sec-Butanol | Hydrazine dihydrochloride | Water | 80-140 |
This method offers the advantage of using readily available and inexpensive starting materials. The final product, this compound, can be isolated from the reaction mixture by crystallization upon cooling.
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of alkylhydrazine hydrochlorides, such as the target compound, typically involves the reaction of an alcohol with a hydrazine salt in the presence of a hydrohalogenic acid. The optimization of this process is critical for achieving high yields and selectivity, thereby minimizing waste and downstream processing costs. Key parameters that are manipulated include reactant molar ratios, temperature, and reaction time.
Research into the synthesis of the analogous tert-butylhydrazine hydrochloride (TBH·HCl) from tert-butanol (t-BuOH) and hydrazine hydrochloride (H·HCl) provides a clear framework for optimization. Studies have shown that the molar ratios of the reactants significantly influence the reaction's outcome. For instance, maintaining specific molar ratios of hydrazine dihydrochloride or hydrogen halide to the primary hydrazine salt can drive the reaction towards higher product conversion. google.com
The reaction temperature is another crucial factor; processes are often run at elevated temperatures, typically between 80°C and 140°C, to ensure a reasonable reaction rate. google.comgoogle.com The optimal temperature is a balance between reaction kinetics and the potential for side-product formation. Similarly, the reaction duration is optimized to ensure the reaction proceeds to completion without degrading the product. Dropwise addition of the alcohol over several hours is a common strategy to control the reaction rate and temperature. google.comgoogle.com
The following interactive data table summarizes the findings from various optimization studies for the synthesis of tert-butylhydrazine hydrochloride, which can be considered representative for optimizing the synthesis of this compound.
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
|---|---|---|---|
| Molar Ratio (t-BuOH/H·HCl) | Less than 1.5 (specifically 0.1 to 1.25) | Preferred for maximizing yield. High excess of the alcohol is avoided. | google.comgoogle.com |
| Molar Ratio (HCl/H·HCl) | Less than 2 (specifically 0.1 to 1.25) | The presence of additional acid is crucial for the reaction, with these ratios found to be optimal. | google.comgoogle.com |
| Temperature | 80°C to 140°C (preferably 90°C to 110°C) | Ensures an efficient reaction rate. The preferred range minimizes degradation and side reactions. | google.comgoogle.com |
| Reaction Time | 4 to 10 hours for reactant addition, followed by a short period of continued stirring. | Controlled, slow addition prevents temperature spikes and allows for high conversion, leading to yields of up to 99%. | google.comgoogle.com |
| Solvent | Water | Serves as an effective and safe solvent for the reaction components. | google.comgoogle.com |
Purification and Isolation Techniques in the Preparation of this compound
The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards, which is often above 98% for use as a chemical intermediate. A common and significant impurity in the production of alkylhydrazine hydrochlorides is the unreacted starting material, hydrazine hydrochloride. google.com The presence of this impurity can negatively impact the yield and purity of downstream products. google.com
Conventional recrystallization methods for purifying compounds like tert-butylhydrazine hydrochloride have been shown to be inefficient. While the compound has high solubility in water, its solubility does not change significantly with temperature, leading to low recovery yields with this technique. google.com For example, a single recrystallization of industrial-grade tert-butylhydrazine hydrochloride (90% purity) only increases the purity to 95-96% with a yield of 75-80%. A second recrystallization is required to achieve >98% purity, but the yield drops significantly to 55-60%. google.com
To overcome these limitations, more advanced purification processes have been developed. One effective method involves the following steps:
The crude tert-butylhydrazine hydrochloride is dissolved in ethanol.
The solution is cooled to a low temperature, typically 0-4°C.
A reagent such as ferric chloride is added, which reacts with or facilitates the removal of impurities.
The mixture is allowed to react for 1-3 hours at this low temperature.
The purified product is then isolated by immediate filtration, washed with a small amount of cold ethanol to remove residual impurities, and dried. google.com
Isolation of the final product from the reaction mixture or purification slurry is typically achieved through vacuum filtration. The solid filter cake is then washed with appropriate cold solvents to remove any soluble impurities before being dried under vacuum to yield the final crystalline product. orgsyn.org
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Prevention : The most fundamental principle is to prevent waste generation rather than treating it after it has been created. In this synthesis, optimizing reaction conditions to achieve near-quantitative yields (as high as 99% reported for the tert-butyl isomer) is a direct application of this principle, as it minimizes the amount of unreacted starting materials and byproducts. google.com
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The reaction of sec-butanol with hydrazine hydrochloride to form this compound produces water as the only byproduct, representing a high atom economy.
Safer Solvents and Auxiliaries : The established synthesis for the analogous tert-butylhydrazine hydrochloride utilizes water as the reaction solvent. google.com Water is a non-toxic, non-flammable, and environmentally safe solvent, aligning perfectly with this green chemistry principle. greenchemistry-toolkit.org This avoids the use of volatile organic compounds (VOCs) that are often hazardous.
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. nih.gov The current synthesis uses a stoichiometric amount of hydrochloric acid. A greener approach would involve the development of a recyclable solid acid catalyst that could facilitate the reaction without generating additional salt waste during neutralization.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Chemical Reactivity and Mechanistic Investigations of 1 Sec Butylhydrazine Hydrochloride
Nucleophilic Character and Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in 1-sec-butylhydrazine hydrochloride possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The presence of the sec-butyl group introduces steric hindrance that can influence the regioselectivity and rate of its reactions compared to unsubstituted hydrazine. The hydrochloride salt form implies that the hydrazine is protonated, and in reactions, a base is typically required to liberate the free, more nucleophilic hydrazine.
Alkylation of this compound involves the reaction of the hydrazine with an alkylating agent, such as an alkyl halide. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the hydrazine attacks the electrophilic carbon of the alkylating agent. The reaction can lead to mono- or di-alkylation, and the regioselectivity is influenced by the steric bulk of the sec-butyl group and the nature of the alkylating agent.
While specific research on the alkylation of this compound is not extensively documented in publicly available literature, the general reactivity of hydrazines suggests that it would readily undergo alkylation. For instance, the reaction with a primary alkyl halide in the presence of a base would be expected to yield a 1-sec-butyl-1-alkylhydrazine as the major product, with the possibility of further alkylation to form a 1-sec-butyl-1,2-dialkylhydrazine.
Table 1: Representative Alkylation Reactions of Hydrazines
| Hydrazine Reactant | Alkylating Agent | Product |
| Hydrazine | Methyl Iodide | Methylhydrazine |
| Phenylhydrazine | Ethyl Bromide | 1-Ethyl-1-phenylhydrazine |
| 1-Sec-butylhydrazine | Propyl Chloride | 1-Propyl-1-sec-butylhydrazine |
Note: The reaction involving 1-sec-butylhydrazine is a representative example based on general chemical principles.
Acylation of this compound with acylating agents like acyl chlorides or anhydrides is a common method for the synthesis of acylhydrazides. The reaction is a nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the acylating agent. Similar to alkylation, the reaction requires a base to neutralize the hydrogen chloride and deprotonate the hydrazine. The steric hindrance of the sec-butyl group would likely favor mono-acylation at the terminal nitrogen atom.
These acylhydrazide derivatives are valuable intermediates in organic synthesis, for example, in the preparation of various heterocyclic compounds.
Table 2: Representative Acylation Reactions of Hydrazines
| Hydrazine Reactant | Acylating Agent | Product |
| Hydrazine | Acetyl Chloride | Acetylhydrazide |
| Methylhydrazine | Benzoyl Chloride | 1-Benzoyl-1-methylhydrazine |
| 1-Sec-butylhydrazine | Propionyl Chloride | 1-Propionyl-1-sec-butylhydrazine |
Note: The reaction involving 1-sec-butylhydrazine is a representative example based on general chemical principles.
This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding sec-butylhydrazones. nih.govlibretexts.org This reaction is a cornerstone of hydrazine chemistry and proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by acid. nih.gov
The general mechanism involves the initial formation of a hemiaminal-like intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. The rate and equilibrium of this reaction can be influenced by the steric and electronic properties of both the hydrazine and the carbonyl compound. nih.gov The presence of the bulky sec-butyl group might slow the reaction rate compared to unsubstituted hydrazine, particularly with sterically hindered ketones.
Table 3: Representative Condensation Reactions of Hydrazines with Carbonyls
| Hydrazine Reactant | Carbonyl Compound | Product (Hydrazone) |
| Hydrazine | Acetone | Acetone hydrazone |
| Phenylhydrazine | Benzaldehyde (B42025) | Benzaldehyde phenylhydrazone |
| 1-Sec-butylhydrazine | Butanone | Butanone sec-butylhydrazone |
Note: The reaction involving 1-sec-butylhydrazine is a representative example based on general chemical principles.
Redox Chemistry of this compound
The redox chemistry of hydrazines is complex and can proceed through various pathways involving one- or two-electron transfer processes. The oxidation of hydrazines can lead to a variety of products, including diazenes, azo compounds, and nitrogen gas, depending on the oxidant and reaction conditions.
The electrochemical reduction of simple hydrazines has been studied, though specific data for this compound is scarce. Generally, the electrochemical reduction of the N-N bond in hydrazines is difficult. However, voltammetric techniques have been employed for the determination of hydrazine compounds, often based on their catalytic effects or their oxidation at an electrode surface. The electrochemical behavior would be expected to be influenced by the pH of the medium and the nature of the electrode material.
Specific Reaction Mechanisms Involving this compound
The reactivity of this compound is dictated by the presence of the hydrazine moiety, which contains two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The hydrochloride form implies that one of the nitrogen atoms is protonated, which would modulate its reactivity. For the free base, 1-sec-butylhydrazine, the two nitrogen atoms present different steric and electronic environments, which would influence the regioselectivity of its reactions.
Aromatic Nucleophilic N-N Exchange Reactions
Currently, there is a lack of specific studies in the scientific literature detailing the participation of this compound in aromatic nucleophilic N-N exchange reactions. However, the general mechanism of nucleophilic aromatic substitution (SNAr) provides a framework for predicting such reactivity. In a hypothetical N-N exchange, a hydrazine derivative could displace a leaving group on an electron-deficient aromatic ring.
The mechanism for such a reaction would likely proceed via an addition-elimination pathway. The nucleophilic nitrogen of 1-sec-butylhydrazine would attack the carbon atom bearing the leaving group on the aromatic ring. This initial attack would form a resonance-stabilized intermediate known as a Meisenheimer complex, which is characterized by a negative charge delocalized over the aromatic system. For the reaction to be successful, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) at the ortho and/or para positions relative to the leaving group. The final step involves the elimination of the leaving group, restoring the aromaticity of the ring and resulting in the N-arylated hydrazine product.
Table 1: Factors Influencing Aromatic Nucleophilic N-N Exchange Reactions
| Factor | Influence on Reaction Rate | Rationale |
| Electron-withdrawing groups on the aromatic ring | Increases rate | Stabilize the negatively charged Meisenheimer intermediate. |
| Leaving group ability | Increases rate | A better leaving group (e.g., F-, Cl-, Br-) facilitates the elimination step. |
| Solvent polarity | Increases rate | Polar aprotic solvents can solvate the charged intermediate. |
| Steric hindrance | Decreases rate | Bulky groups on the nucleophile or the aromatic ring can hinder the initial attack. |
Catalytic Functionalization Reactions (e.g., C-H Bond Silylation Precursors)
There is no direct evidence in the current body of scientific literature to suggest that this compound is used as a precursor for catalysts in C-H bond silylation reactions. These reactions are a powerful tool in organic synthesis for the conversion of ubiquitous C-H bonds into valuable C-Si bonds. nih.gov The catalysts for these transformations are typically transition metal complexes, often with specifically designed ligands. nih.gov
The general mechanism for transition-metal-catalyzed C-H silylation often involves the following key steps:
Oxidative Addition: The active metal catalyst reacts with a hydrosilane (R3Si-H), leading to the oxidative addition of the Si-H bond to the metal center.
C-H Activation: The metal-hydrosilane complex then interacts with the substrate, and the C-H bond is cleaved, typically through a concerted metalation-deprotonation (CMD) pathway or oxidative addition.
Reductive Elimination: The final step is the reductive elimination of the silylated product from the metal center, regenerating the active catalyst for the next cycle.
While this compound itself is not a known catalyst precursor, hydrazine derivatives can, in principle, be used to synthesize ligands for such catalytic systems. For instance, hydrazines can be converted into various heterocyclic compounds or multidentate ligands that could coordinate with transition metals like iridium or rhodium, which are commonly used in C-H silylation catalysis. The sec-butyl group would introduce specific steric and electronic properties to the ligand, potentially influencing the catalyst's activity and selectivity.
Table 2: Overview of a Generic Catalytic C-H Silylation Cycle
| Step | Description | Key Intermediates |
| Catalyst Activation | Pre-catalyst is converted to the active catalytic species. | Active metal complex |
| Oxidative Addition | Si-H bond of the silane (B1218182) adds to the metal center. | Metal-silyl-hydride complex |
| C-H Activation | The substrate's C-H bond is cleaved by the metal complex. | Metal-alkyl-silyl complex |
| Reductive Elimination | The C-Si bond is formed, and the product is released. | Regenerated catalyst and silylated product |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Kinetics: The rate of reactions involving 1-sec-butylhydrazine as a nucleophile would be influenced by several factors. The concentration of the reactants would play a direct role, as would the temperature of the reaction, in accordance with the Arrhenius equation. The steric bulk of the sec-butyl group would likely decrease the reaction rate compared to smaller alkylhydrazines due to steric hindrance at the reaction center. The solvent can also have a significant impact; for nucleophilic substitution reactions, polar aprotic solvents are often preferred as they can solvate the accompanying cation without strongly solvating the nucleophile, thus enhancing its reactivity.
A study on the nucleophilic reactivities of various hydrazines and amines showed that methyl groups can increase the reactivity of the α-nitrogen in hydrazines but decrease the reactivity of the β-nitrogen. researchgate.net This suggests that the substitution pattern on the hydrazine is a critical determinant of its kinetic behavior.
The pKa of the conjugate acid of a hydrazine is an important thermodynamic parameter that influences its nucleophilicity. While the specific pKa of 1-sec-butylhydrazinium ion is not reported, it is expected to be in the range of other alkylhydrazines. This value is crucial for understanding the position of equilibrium in acid-base reactions and for determining the concentration of the more nucleophilic free base form at a given pH.
Table 3: General Factors Influencing Kinetics and Thermodynamics of Hydrazine Reactions
| Parameter | Kinetic Influence | Thermodynamic Influence |
| Steric Hindrance | Decreases reaction rate. | Can affect product stability and equilibrium position. |
| Solvent | Affects reaction rate through solvation effects. | Can influence the equilibrium constant. |
| Temperature | Increases reaction rate. | Affects the Gibbs free energy (ΔG = ΔH - TΔS). |
| pKa of Hydrazine | Influences the concentration of the active nucleophile. | Determines the position of acid-base equilibria. |
Advanced Analytical and Spectroscopic Characterization in Research on 1 Sec Butylhydrazine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-sec-butylhydrazine hydrochloride, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the sec-butyl group and the hydrazine (B178648) moiety. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals would confirm the structure.
Based on the structure of 1-sec-butylhydrazine, one would anticipate signals for the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), the methine proton (CH), and the hydrazine protons (NH and NH₂). The hydrochloride salt form would influence the chemical shifts of the protons attached to or near the nitrogen atoms due to the positive charge.
Representative ¹H NMR Data for Isomeric Butylhydrazine (B1329735) Hydrochlorides:
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| tert-Butylhydrazine (B1221602) hydrochloride | DMSO-d₆ | 1.24 (s, 9H, C(CH₃)₃), 4.8 (br s, 3H, NH₃⁺), 10.1 (br s, 1H, NH) |
This table illustrates the type of data expected for this compound, though the specific shifts and multiplicities would differ due to the different substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals would be expected for the four carbon atoms of the sec-butyl group. The chemical shifts of these carbons would be indicative of their chemical environment.
Expected ¹³C NMR Resonances for this compound:
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| CH₃ (terminal) | 10-20 |
| CH₃ (adjacent to CH) | 15-25 |
| CH₂ | 25-35 |
| CH | 50-60 |
Note: These are estimated ranges based on typical values for alkanes and substituted hydrazines. The actual values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the analysis would likely be performed on the free base, sec-butylhydrazine (B1332173), after neutralization.
In an electron ionization (EI) mass spectrum of sec-butylhydrazine, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (88.10 g/mol ). Fragmentation of the molecular ion would produce a characteristic pattern of fragment ions.
Key Fragmentation Peaks for sec-Butylhydrazine: massbank.eu
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 88 | 20.0 | [C₄H₁₂N₂]⁺ (Molecular Ion) |
| 59 | 99.9 | [C₃H₇N]⁺ |
| 73 | 10.8 | [C₄H₉N₂]⁺ |
| 42 | 30.0 | [C₂H₄N]⁺ |
| 32 | 43.0 | [N₂H₄]⁺ |
This data was obtained from the MassBank database for sec-butylhydrazine (CAS: 58640-57-8) and provides a reference for the expected fragmentation pattern. massbank.eu
Chromatographic Analysis
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. Gas chromatography is particularly well-suited for volatile compounds like hydrazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the retention time of this compound (likely as its more volatile free base or a derivative) and to confirm its identity by its mass spectrum.
While specific GC-MS parameters for this compound are not documented in readily available literature, a typical analysis would involve:
Injection of the sample onto a GC column.
Separation based on the compound's boiling point and affinity for the stationary phase.
Detection by a mass spectrometer, which would provide a mass spectrum of the eluting compound.
The retention time and the fragmentation pattern from the mass spectrometer would serve as key identifiers for 1-sec-butylhydrazine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and chemical reagents. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a quantitative analysis via HPLC is crucial for determining the percentage of the active compound and identifying any impurities, such as starting materials, by-products, or degradation products.
While specific, validated HPLC methods for this compound are not widely published in scientific literature, general approaches for analyzing short-chain alkylhydrazines can be adapted. Due to the lack of a strong ultraviolet (UV) chromophore in the 1-sec-butylhydrazine molecule, direct UV detection can be challenging and may offer low sensitivity. To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the hydrazine with a derivatizing agent to attach a UV-active tag, significantly enhancing detection.
A method developed for the related isomer, tert-butylhydrazine hydrochloride, utilizes benzaldehyde (B42025) as a derivatization reagent. patsnap.com This reaction forms a hydrazone, which possesses a strong chromophore, allowing for reliable detection by a UV detector. In such a method, the sample is reacted with benzaldehyde under controlled pH and temperature before injection into the HPLC system. patsnap.com A reversed-phase C18 column is typically used, with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. patsnap.com The purity is then calculated by comparing the peak area of the derivatized analyte to that of a certified reference standard, often using an external standard method. patsnap.com
It is important to note that some commercial suppliers of this compound provide it for research purposes without accompanying analytical data, placing the responsibility on the end-user to confirm identity and purity. sigmaaldrich.com
Table 1: Representative HPLC Parameters for Analysis of Alkylhydrazine Hydrochlorides (based on a method for a related isomer)
| Parameter | Value/Condition |
|---|---|
| Column | Hypersil BDS C18 (5 µm, 4.6 x 250 mm) patsnap.com |
| Mobile Phase | Methanol/Water mixture patsnap.com |
| Flow Rate | 0.8–1.2 mL/min patsnap.com |
| Detection | UV at 298 nm (after derivatization) patsnap.com |
| Column Temperature | 25–35 °C patsnap.com |
| Derivatization Agent | Benzaldehyde patsnap.com |
| Quantification | External Standard Method patsnap.com |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound by probing its vibrational modes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, twisting). The resulting spectrum is a unique molecular fingerprint. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the hydrazinium (B103819) ion (-NH2-NH2⁺-) and the sec-butyl group.
N-H Stretching: Strong, broad absorptions in the 3200-2800 cm⁻¹ region, characteristic of the ammonium (B1175870) (-NH₃⁺) and amine (-NH₂-) groups within the hydrazinium cation. These bands are often complex due to hydrogen bonding with the chloride anion.
C-H Stretching: Absorptions between 3000-2850 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the sec-butyl substituent.
N-H Bending: A medium to strong band around 1600-1500 cm⁻¹ is expected from the scissoring vibration of the -NH₂ group.
C-H Bending: Deformations of the CH₃ and CH₂ groups appear in the 1470-1365 cm⁻¹ range.
C-N Stretching: This vibration is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ region.
The spectrum would likely be measured on a solid sample using a KBr pellet or as a mull (e.g., Nujol). nist.gov
Table 2: Predicted Principal IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Hydrazinium) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Alkyl) | 3000 - 2850 | Medium-Strong |
| N-H Bend | 1600 - 1500 | Medium-Strong |
| C-H Bend (Alkyl) | 1470 - 1365 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. spectroscopyonline.com While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, Raman spectroscopy is particularly useful for observing the C-C backbone stretching of the sec-butyl group and symmetric N-N stretching, which may be weak in the IR spectrum. The low-frequency region (below 400 cm⁻¹) can provide information on lattice vibrations and crystal packing, making it a powerful tool for identifying different polymorphic forms. spectroscopyonline.comcoherent.com The ability to quantify crystallinity and analyze materials with minimal sample preparation are additional advantages of the technique. horiba.com
Table 3: Predicted Principal Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |
| N-H Stretch (Hydrazinium) | 3200 - 2800 | Weak-Medium |
| C-H Bend (Alkyl) | 1470 - 1365 | Medium |
| C-C Stretch (Backbone) | 1200 - 800 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is most effective for molecules containing chromophores—functional groups with π-electrons or non-bonding electrons that can undergo these transitions.
This compound lacks a significant chromophore. The molecule consists of saturated C-C, C-H, C-N, and N-H bonds, whose corresponding σ → σ* transitions require very high energy and occur in the far-UV region (<200 nm), outside the range of standard UV-Vis spectrophotometers. The n → σ* transitions associated with the nitrogen lone pairs are also typically in this region.
Consequently, a UV-Vis spectrum of a pure solution of this compound in a solvent like water or ethanol (B145695) is expected to show no significant absorbance peaks in the 200–800 nm range. While not useful for direct characterization or quantification of the primary compound, this technique can be valuable for detecting the presence of UV-active impurities, particularly aromatic compounds that might arise from synthesis pathways or degradation.
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. wikipedia.org
Single-Crystal X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most precise and unambiguous structural information for a molecule. rigaku.commdpi.com The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of spots is measured, and its analysis yields a three-dimensional map of the electron density within the crystal, from which the exact positions of all atoms can be determined. wikipedia.org
For this compound, a single-crystal X-ray study would provide a wealth of structural data, including:
Absolute Structure: Unambiguous confirmation of the connectivity of the atoms, proving that the butyl group is attached at the second carbon and to one of the nitrogen atoms of the hydrazine moiety.
Conformation: The precise conformation of the sec-butyl group and the geometry around the N-N bond.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths (C-C, C-H, C-N, N-N, N-H) and bond angles, which can be compared to theoretical models.
Intermolecular Interactions: A detailed map of the hydrogen bonding network between the hydrazinium cation (donor) and the chloride anion (acceptor). It would also reveal any weaker van der Waals interactions that dictate the crystal packing.
Crystallographic Data: Determination of the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline solid.
While a published crystal structure for this compound was not found, the data obtained from such an analysis would be presented in a standardized format, as exemplified in Table 4.
Table 4: Representative Data Obtained from a Single-Crystal X-ray Diffraction Study
| Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | C₄H₁₃ClN₂ | - |
| Crystal System | The geometric shape of the unit cell | e.g., Monoclinic |
| Space Group | The symmetry elements of the crystal | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions | e.g., a = 8.7, b = 11.4, c = 13.3 scispace.com |
| α, β, γ (°) | Unit cell angles | e.g., α = 90, β = 105.1, γ = 90 scispace.com |
| V (ų) | Volume of the unit cell | - |
| Z | Number of molecules per unit cell | e.g., 4 scispace.com |
| Bond Length (N-N) | Distance between the two nitrogen atoms | e.g., ~1.45 Å |
| Bond Length (C-N) | Distance between carbon and nitrogen | e.g., ~1.47 Å |
Conformational Analysis in the Solid State
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. mdpi.comresearchgate.net The hydrazinium ion (R-NH-NH3+) acts as a hydrogen bond donor, while the chloride ion (Cl-) is the primary hydrogen bond acceptor.
| Potential Intermolecular Interactions in this compound |
| Interaction Type |
| Strong N-H···Cl Hydrogen Bonds |
| Weaker C-H···Cl Hydrogen Bonds |
| Weaker C-H···N Hydrogen Bonds |
| Van der Waals Forces |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species that have unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy would be employed to investigate the formation of radical intermediates during chemical reactions or decomposition processes. qub.ac.uk
For instance, the oxidation of hydrazines can lead to the formation of hydrazyl radicals. If this compound were to undergo a reaction that generates a radical species, EPR spectroscopy could provide definitive evidence for its existence. qub.ac.uk The resulting EPR spectrum would exhibit a characteristic hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H, 14N). Analysis of this splitting pattern can provide detailed information about the structure and electronic distribution of the radical intermediate. qub.ac.uk
Thermal Analysis for Decomposition Pathways (e.g., Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of chemical compounds. researchgate.net Differential Scanning Calorimetry (DSC) is a powerful tool that measures the difference in heat flow between a sample and a reference as a function of temperature. hitachi-hightech.com
A typical DSC thermogram for a compound like this compound would likely show an endothermic peak corresponding to its melting point. nih.gov At higher temperatures, exothermic peaks may be observed, indicating decomposition of the compound. nih.govmdpi.com The temperatures at which these thermal events occur provide information about the compound's thermal stability. By analyzing the DSC curve, one can determine the onset temperature of decomposition and the enthalpy changes associated with both melting and decomposition. researchgate.netplos.org
| Thermal Analysis Data for a Hypothetical Hydrazine Hydrochloride Derivative |
| Thermal Event |
| Melting (Endotherm) |
| Decomposition (Exotherm) |
It is important to note that the decomposition of hydrazine derivatives can be complex and may proceed through multiple steps, potentially involving the formation of various gaseous products. nih.gov Coupling DSC with other analytical techniques, such as Thermogravimetric Analysis (TGA) and Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), can provide a more comprehensive understanding of the decomposition pathways by identifying the mass loss and the evolved gaseous products at each stage. plos.org
Theoretical and Computational Studies on 1 Sec Butylhydrazine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had such studies been conducted on 1-sec-butylhydrazine hydrochloride, they would likely involve the optimization of the molecule's geometry to find its most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.
Furthermore, DFT calculations would provide insights into the vibrational frequencies of the molecule, which could be compared with experimental spectroscopic data (e.g., from infrared and Raman spectroscopy) to validate the computational model. The selection of an appropriate functional and basis set would be a critical first step in ensuring the accuracy of the predicted properties.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound No published data available for this compound. The following table is a template for what such data would look like.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-N | Data not available |
| N-N | Data not available |
| C-H | Data not available |
| N-H | Data not available |
| **Bond Angles (°) ** | |
| C-N-N | Data not available |
| H-N-H | Data not available |
| **Dihedral Angles (°) ** |
Analysis of Electronic Structure and Reactivity Descriptors
A comprehensive analysis of the electronic structure of this compound would yield a wealth of information about its reactivity. Key descriptors that would be calculated from the electronic structure include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.
Table 2: Hypothetical Electronic and Reactivity Descriptors for this compound No published data available for this compound. The following table is a template for what such data would look like.
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the properties of a compound in its condensed phases (solid and liquid). These interactions govern physical properties such as melting point, boiling point, and solubility.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the key intermolecular contacts and their relative importance.
Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound No published data available for this compound. The following table is a template for what such data would look like.
| Contact Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| Cl···H | Data not available |
| N···H | Data not available |
| C···H | Data not available |
Quantitative Topology of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and intermolecular interactions. guidechem.com Within the QTAIM framework, the properties of the electron density at bond critical points (BCPs) reveal the nature of the interaction. For instance, the sign of the Laplacian of the electron density (∇²ρ(r)) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. guidechem.com
A QTAIM analysis of this compound would allow for a detailed quantification of the strength of the hydrogen bonds and other non-covalent interactions present in its crystal structure. This would provide a deeper understanding of the forces that hold the molecules together.
Molecular Dimer Identification and Energy Calculations (e.g., CLP-Pixel Method)
To further quantify the energetics of intermolecular interactions, computational methods can be used to identify and calculate the interaction energies of molecular dimers. The CrystalLattice-Properties (CLP) Pixel method is one such approach that can be used to calculate the electrostatic, polarization, dispersion, and repulsion components of the interaction energy between pairs of molecules in a crystal.
By systematically calculating the interaction energies for all possible molecular pairs within a certain distance, the most significant dimers that contribute to the stability of the crystal lattice can be identified. This analysis would provide a detailed picture of the energetic landscape of the crystal packing of this compound.
Table 4: Hypothetical Interaction Energies of Molecular Dimers in this compound No published data available for this compound. The following table is a template for what such data would look like.
| Dimer | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |
|---|---|---|---|---|---|
| Dimer 1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dimer 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
Reaction Mechanism Modeling and Prediction of Reaction Pathways
Theoretical modeling of reaction mechanisms provides invaluable insights into the transformation of molecules, elucidating the energetic and structural changes that occur during a chemical reaction. For a compound like this compound, computational methods could be employed to study various potential reaction pathways, such as its synthesis, decomposition, or its interactions as a reactant in further chemical transformations.
The synthesis of alkylhydrazines can often involve the alkylation of hydrazine (B178648). researchgate.net Computational modeling, using techniques like Density Functional Theory (DFT), could predict the most likely pathways for the formation of 1-sec-butylhydrazine, for instance, through an S\textsubscript{N}2 reaction mechanism involving a suitable sec-butyl electrophile and hydrazine. nih.gov Such models would calculate the activation energies for different potential routes, helping to determine the most favorable reaction conditions.
Another area of interest would be the modeling of its reactivity. For instance, the reaction of hydrazines with carbonyl compounds to form hydrazones is a fundamental transformation in organic chemistry, with the Wolff-Kishner reduction being a classic example. guidechem.com Computational studies could model the step-by-step mechanism of the reaction between 1-sec-butylhydrazine and various aldehydes or ketones, providing a detailed picture of the intermediates and transition states involved. guidechem.com
Table 1: Hypothetical Reaction Pathways for 1-Sec-butylhydrazine Amenable to Computational Study
| Reaction Type | Reactants | Potential Products | Computational Methods |
| Synthesis (Alkylation) | Hydrazine, 2-chlorobutane | 1-sec-butylhydrazine | DFT, Ab initio methods |
| Hydrazone Formation | 1-sec-butylhydrazine, Acetone | Acetone sec-butylhydrazone | DFT, Semi-empirical methods |
| Oxidation | 1-sec-butylhydrazine, Oxidizing agent | Nitrogen gas, Butane derivatives | DFT, CASSCF |
This table is illustrative and based on general chemical principles, not on specific published research for this compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and its quantitative counterpart (QSAR) are cornerstone methodologies in drug discovery and toxicology, aiming to correlate the chemical structure of a compound with its biological activity or a specific property. thermofisher.com For a molecule like this compound, SAR and QSAR studies would be pivotal in understanding how its structural features influence its potential biological effects.
Many hydrazine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. alliedacademies.orgmdpi.commdpi.com A hypothetical QSAR study on a series of alkylhydrazines, including 1-sec-butylhydrazine, could identify key molecular descriptors that govern their MAO inhibitory potency. These descriptors could include steric parameters (e.g., molecular volume, shape), electronic properties (e.g., partial charges, dipole moment), and lipophilicity (logP). nih.gov
A typical QSAR model is represented by a mathematical equation, such as:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where the coefficients (c1, c2, etc.) indicate the weight and direction of the influence of each descriptor on the activity.
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of Alkylhydrazine MAO Inhibitors
| Descriptor | Type | Potential Influence on Activity |
| Molecular Weight | Steric | Could correlate with binding pocket size limitations. |
| LogP | Lipophilicity | May influence membrane permeability and access to the enzyme. |
| Dipole Moment | Electronic | Could be important for electrostatic interactions in the active site. |
| Number of Rotatable Bonds | Conformational | Flexibility can impact the ability to adopt an optimal binding conformation. |
| Steric Hindrance around N-N bond | Steric | The size of the alkyl group (e.g., sec-butyl) can influence binding affinity. |
This table presents a conceptual framework for a QSAR study and is not based on published data for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). cymitquimica.com This method is instrumental in understanding the molecular basis of a drug's action and in designing new, more potent inhibitors.
Given that many hydrazine derivatives target MAO, a molecular docking study of 1-sec-butylhydrazine into the active site of MAO-A or MAO-B would be a logical investigative step. nih.govnih.gov The crystal structures of both human MAO-A and MAO-B are available in the Protein Data Bank, providing the necessary receptor models for such simulations.
A docking simulation would predict the binding pose of 1-sec-butylhydrazine within the enzyme's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the surrounding amino acid residues. The simulation also provides a calculated binding affinity or docking score, which is an estimate of the strength of the interaction.
Table 3: Potential Interacting Residues in MAO-B for a Hypothetical Docking Study with 1-sec-butylhydrazine
| Amino Acid Residue | Type | Potential Interaction with 1-sec-butylhydrazine |
| Tyrosine (e.g., Tyr435) | Aromatic, Polar | Pi-stacking with the sec-butyl group, hydrogen bonding with the hydrazine moiety. |
| Isoleucine (e.g., Ile199) | Aliphatic, Hydrophobic | Hydrophobic interactions with the sec-butyl group. |
| Cysteine (e.g., Cys172) | Sulfur-containing, Polar | Potential for hydrogen bonding or other interactions with the hydrazine group. |
| Phenylalanine (e.g., Phe343) | Aromatic, Hydrophobic | Hydrophobic and pi-stacking interactions with the ligand. |
This table is based on known interactions of other inhibitors with MAO-B and serves as a hypothetical example for 1-sec-butylhydrazine.
Research Applications and Derivatives of 1 Sec Butylhydrazine Hydrochloride
As a Precursor in Advanced Organic Synthesis
The primary application of 1-sec-butylhydrazine hydrochloride in research is as a starting material for the synthesis of more complex molecules. The hydrochloride salt is typically treated with a base in situ to liberate the free hydrazine (B178648), which then acts as a potent binucleophile.
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is one of the most well-established applications of hydrazine derivatives. The Knorr pyrazole (B372694) synthesis and related methods utilize the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.
1-Sec-butylhydrazine reacts with various 1,3-dielectrophiles to form the pyrazole ring. The reaction proceeds via a condensation-cyclization-dehydration sequence. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is influenced by the steric hindrance of the sec-butyl group and the electronic nature of the substituents on the dicarbonyl compound.
Key Reactants for Pyrazole Synthesis:
1,3-Diketones: The reaction with a 1,3-diketone is a direct and common method. For instance, reacting 1-sec-butylhydrazine with acetylacetone would yield 1-sec-butyl-3,5-dimethylpyrazole. researchgate.netorganic-chemistry.org
β-Ketoesters: Condensation with β-ketoesters leads to pyrazolones, which are tautomers of hydroxypyrazoles. The initial condensation typically occurs at the more reactive ketone carbonyl.
α,β-Unsaturated Carbonyl Compounds: The reaction with α,β-unsaturated aldehydes or ketones first involves a Michael addition of the hydrazine, followed by intramolecular cyclization and oxidation (or elimination) to form the aromatic pyrazole ring. mdpi.com
| Reactant Type | General Product | Notes |
| 1,3-Diketone | 1-sec-Butyl-substituted Pyrazole | A standard cyclocondensation reaction. organic-chemistry.org |
| β-Ketoester | 1-sec-Butyl-substituted Pyrazolone | Often results in a mixture of regioisomers if the ketoester is unsymmetrical. |
| α,β-Unsaturated Ketone | 1-sec-Butyl-substituted Pyrazoline (then Pyrazole) | The intermediate pyrazoline requires an oxidation step to form the aromatic pyrazole. mdpi.com |
| Enaminodicketones | Regiospecific Pyrazole Derivatives | Provides a route to highly substituted pyrazoles with good regiochemical control. mdpi.com |
Diphosphinohydrazines are ligands used in coordination chemistry and catalysis. Their synthesis involves the reaction of a hydrazine with an electrophilic phosphorus reagent, typically a halophosphine. 1-Sec-butylhydrazine can serve as the nitrogen backbone for these ligands.
The reaction generally involves the nucleophilic attack of the nitrogen atoms of 1-sec-butylhydrazine on the phosphorus center of a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl). The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Depending on the stoichiometry, mono-, di-, tri-, or tetra-phosphinated hydrazines can be formed. For the synthesis of a 1,2-diphosphinohydrazine, two equivalents of the chlorophosphine are reacted with 1-sec-butylhydrazine.
General Reaction: CH₃CH₂CH(CH₃)NHNH₂ + 2 R₂PCl + 2 Base → CH₃CH₂CH(CH₃)N(PR₂)NH(PR₂) + 2 Base·HCl
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNHR₃. They are formed through the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). wikipedia.org This reaction is a classic example of nucleophilic addition-elimination. 1-Sec-butylhydrazine readily reacts with a wide range of aldehydes and ketones to form stable sec-butylhydrazones. libretexts.orgquora.com
The reaction is typically acid-catalyzed, which activates the carbonyl group toward nucleophilic attack by the hydrazine. researchgate.net The resulting intermediate, a carbinolamine, then undergoes dehydration to yield the hydrazone. The formation of a crystalline hydrazone derivative was historically used as a method for the identification and characterization of unknown aldehydes and ketones. chemguide.co.uk
| Carbonyl Compound | Product Name | General Structure |
| Aldehyde (R-CHO) | Aldehyde sec-butylhydrazone | R-CH=N-NH-CH(CH₃)CH₂CH₃ |
| Ketone (R-CO-R') | Ketone sec-butylhydrazone | RR'C=N-NH-CH(CH₃)CH₂CH₃ |
1,3,4-Oxadiazol-2(3H)-ones are five-membered heterocyclic compounds with applications in medicinal chemistry and as herbicides. One modern synthetic approach utilizes carbon dioxide as a C1 synthon in a one-pot reaction with a hydrazine and an aldehyde. rsc.org
In this process, 1-sec-butylhydrazine would first react with CO₂ to form a carbazate intermediate. This intermediate then condenses with an aldehyde to form a hydrazone derivative. Subsequent intramolecular cyclization, promoted by an oxidizing agent, leads to the formation of the 1,3,4-oxadiazol-2(3H)-one ring. This method is notable for its use of CO₂ as an inexpensive and non-toxic reagent.
An alternative, more traditional route involves the reaction of the hydrazine with phosgene (B1210022) or a phosgene equivalent to form a carbazoyl chloride, which can then be cyclized.
Pyrazolidinediones are saturated five-membered rings containing a hydrazine moiety and two carbonyl groups at positions 3 and 5. These structures are core components of several anti-inflammatory drugs. The synthesis typically involves the condensation of a hydrazine with a malonic acid derivative, such as diethyl malonate. researchgate.net
The reaction of 1-sec-butylhydrazine with diethyl malonate, usually under basic conditions, results in a double nucleophilic acyl substitution, where the two nitrogen atoms of the hydrazine displace the two ethoxy groups of the diester to form 1-sec-butylpyrazolidine-3,5-dione. The resulting pyrazolidinedione has an acidic methylene (B1212753) group at the 4-position, which can be further functionalized, for example, through Knoevenagel condensation with aldehydes to produce 4-arylidene derivatives. researchgate.net
General Synthesis of 1-sec-butylpyrazolidine-3,5-dione: 1-sec-Butylhydrazine + Diethyl Malonate → 1-sec-Butylpyrazolidine-3,5-dione + 2 Ethanol (B145695)
Carbonyldihydrazines, also known as carbohydrazides, feature a central carbonyl group bonded to two hydrazine units. Symmetrically substituted carbohydrazides can be prepared from a hydrazine and a single-carbon electrophile.
To synthesize 1,6-di-sec-butylcarbonyldihydrazine, two equivalents of 1-sec-butylhydrazine are reacted with one equivalent of a carbonyl source like phosgene, triphosgene (B27547), or diethyl carbonate. The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, leading to the displacement of leaving groups (e.g., chloride or ethoxide) and the formation of the symmetrical product. These compounds can serve as ligands or as precursors for other heterocyclic systems.
Applications in Medicinal Chemistry Research
The exploration of novel chemical scaffolds is a cornerstone of medicinal chemistry. Hydrazine derivatives, in general, have attracted considerable interest for their diverse biological activities. hygeiajournal.commdpi.comresearchgate.net However, specific investigations into this compound are not widely reported, indicating it is a compound with underexplored potential.
Investigation as Potential Therapeutic Agents
Anticancer Research: Many hydrazone derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.com The research in this area is extensive for the general class of compounds, but specific studies on this compound are absent.
Antiviral Activity: The quest for new antiviral agents is a constant in medicinal chemistry. While some hydrazone derivatives have been explored for their antiviral properties, there is no specific data on this compound in this context. hygeiajournal.com
Antifungal Research: Similarly, the antifungal potential of various hydrazone derivatives has been a subject of investigation. mdpi.com However, studies specifically focusing on this compound are not found in the available literature.
Anti-inflammatory Properties: Hydrazones are a class of compounds that have been reviewed for their potential as anti-inflammatory agents. nih.gov Research into the specific anti-inflammatory activity of this compound, however, has not been published.
Urease Enzyme Inhibition Studies
Urease inhibitors are of significant interest, particularly for their potential in treating infections caused by urease-producing bacteria like Helicobacter pylori. researchgate.netnih.gov The inhibition of this enzyme is a key therapeutic strategy. While various classes of compounds have been studied for their urease inhibition potential, there is a lack of specific research on this compound in this area.
To illustrate the type of data generated in such studies, the following table shows the urease inhibitory activity of some unrelated compounds.
| Compound ID | Type of Inhibition | IC₅₀ (µM) |
| Compound 1 | Competitive | 0.32 |
| Compound 2 | Mixed | 0.68 |
| Compound 3 | Competitive | 0.42 |
| Thiourea (Standard) | Competitive | 21.0 |
| Note: This table presents illustrative data for compounds unrelated to this compound to demonstrate typical findings in urease inhibition studies. Data sourced from a study on novel bacterial urease inhibitors. researchgate.net |
Antiproliferative Activity Research
Research into antiproliferative agents is fundamental to the development of new cancer therapies. While some hydrazide-hydrazone derivatives have been investigated for their antiproliferative and antitumor activities, specific studies concerning this compound are not documented in the available scientific literature. materialsciencejournal.org
Research on Insect Growth Regulators (IGRs)
Insect Growth Regulators (IGRs) are compounds that interfere with the life cycle of insects and are considered a valuable tool in pest management. researchgate.net A structural isomer of the subject compound, tert-butylhydrazine (B1221602) hydrochloride, is known to be used as a precursor in the synthesis of IGRs. mdpi.com This suggests a potential avenue of research for this compound, although no specific studies have been published to date. The development of novel IGRs often involves the synthesis and evaluation of various chemical derivatives.
Ligand Design for Asymmetric Catalysis (e.g., Henry Reaction)
The design of chiral ligands is crucial for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. nih.govmaterialsciencejournal.org The Henry reaction is a classic carbon-carbon bond-forming reaction where such catalysis is applied. nih.gov While hydrazine derivatives can be incorporated into ligand structures, there is no specific mention of this compound being used in ligand design for the asymmetric Henry reaction in the available literature.
The table below illustrates the kind of results obtained in asymmetric Henry reaction catalysis using various ligands, and is not representative of this compound.
| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Bis(sulfonamide)-diamine | Cu(I) | up to 99 | up to 98 |
| Chiral Diamine | Cu(OAc)₂ | up to 95 | up to 97 |
| Bis(oxazoline) | Cu(OAc)₂ | up to 98 | up to 96 |
| Note: This table is for illustrative purposes and shows typical results for the asymmetric Henry reaction with various catalyst systems. It does not contain data related to this compound. |
Studies in Toll-like Receptor Modulation
Toll-like receptors (TLRs) are key components of the innate immune system, and their modulation is a promising therapeutic strategy for a range of diseases, including inflammatory conditions and cancers. biosynth.comorganic-chemistry.org While a wide variety of natural and synthetic compounds are being investigated as TLR modulators, there is no available research specifically implicating this compound in this area.
Development of Agrochemicals
Despite a thorough search for data related to this compound, no detailed research findings, synthesis pathways for active agrochemical ingredients, or data tables outlining its specific derivatives and their biological activities could be located. The available body of research does not currently provide evidence of its direct application in the development of commercial or investigational agrochemicals. Therefore, its role in this field remains undocumented in the accessible scientific domain.
Toxicological and Biological Safety Research of 1 Sec Butylhydrazine Hydrochloride
Genotoxicity Studies
However, the broader class of hydrazine (B178648) derivatives has been subject to genotoxicity testing. For instance, procarbazine (B1678244) hydrochloride, a complex hydrazine derivative, has demonstrated potent genotoxic activity in vivo. Studies in MutaMouse transgenic rodents showed that procarbazine hydrochloride induces mutations in the Pig-a and lacZ genes and increases the frequency of micronuclei in hematopoietic cells. nih.gov This indicates that related hydrazine compounds have the potential to cause genetic damage. The genotoxicity of many hydrazine compounds is linked to their metabolic activation into reactive intermediates that can interact with DNA. nih.gov
Given the lack of specific data for 1-sec-butylhydrazine hydrochloride, its genotoxic potential remains an area requiring further investigation.
Carcinogenicity Assessments
Similar to genotoxicity, specific carcinogenicity studies on this compound are not extensively documented. However, research on analogous butylhydrazine (B1329735) compounds provides significant insights into the potential carcinogenic risks.
A lifetime administration study of 0.03125% 1,1-di-n-butylhydrazine in the drinking water of Swiss mice revealed a significant increase in the incidence of tumors in the lungs, forestomach, and liver. nih.govoup.com The study was designed to understand the structure-activity relationship and determine if dialkyl derivatives of hydrazine are more potent carcinogens than their monoalkyl counterparts. nih.govoup.com
The table below summarizes the tumor incidences observed in the study on 1,1-di-n-butylhydrazine.
| Tissue | Treatment Group | Tumor Incidence (%) | Control Group | Tumor Incidence (%) |
| Lungs | Treated | 68 | Untreated | 25 |
| Forestomach | Treated | 39 | Untreated | 2 |
| Liver | Treated | 5 | Untreated | 0.5 |
Data from a lifetime administration study of 0.03125% 1,1-di-n-butylhydrazine in Swiss mice. nih.govoup.com
The histopathological analysis classified these lesions as adenomas and adenocarcinomas of the lungs, squamous cell papillomas and carcinomas of the forestomach, and benign hepatomas and liver cell carcinomas. nih.govoup.com
The Carcinogenic Potency Database (CPDB) provides a standardized measure of carcinogenic potency, the TD50, which is the daily dose rate required to induce tumors in half of the test animals that would have remained tumor-free at zero dose. leadscope.com While a specific TD50 for this compound is not listed, the data on related compounds underscore the carcinogenic potential within this chemical family. Hydrazine and its sulfate (B86663) are listed as reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. nih.gov
Research on Antidote Strategies for Hydrazine Toxicity (e.g., Pyridoxine (B80251) Hydrochloride)
A significant body of research has focused on antidotal strategies for hydrazine toxicity, with pyridoxine hydrochloride (Vitamin B6) emerging as a key therapeutic agent. nih.govnih.gov Hydrazine and its derivatives are known to induce neurotoxic effects, including seizures, by interfering with the metabolism of pyridoxine. nih.gov
A study involving subcutaneous injections of five substituted hydrazines in Swiss mice demonstrated that pyridoxine hydrochloride successfully prevented the convulsive, toxic, and lethal effects of four of the compounds, including n-butylhydrazine hydrochloride. nih.gov This highlights the efficacy of pyridoxine as an antidote for toxicity induced by butylhydrazine analogues.
The mechanism of action for pyridoxine hydrochloride as an antidote lies in its role as a precursor to pyridoxal-5'-phosphate (P5P), an essential cofactor for the enzyme glutamic acid decarboxylase. nih.gov This enzyme is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By restoring the depleted levels of P5P, pyridoxine helps to re-establish GABAergic neurotransmission and control seizures. nih.gov
The following table outlines the effectiveness of Pyridoxine Hydrochloride against various hydrazine analogues as observed in a study on Swiss mice.
| Hydrazine Analogue | Effect of Pyridoxine Hydrochloride |
| Methylhydrazine (MH) | Successfully prevented convulsive, toxic, and lethal effects |
| Ethylhydrazine hydrochloride (EH) | Successfully prevented convulsive, toxic, and lethal effects |
| n-Butylhydrazine hydrochloride (BH) | Successfully prevented convulsive, toxic, and lethal effects |
| beta-N-[gamma-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine | Successfully prevented convulsive, toxic, and lethal effects |
| N-methyl-N-formylhydrazine (MFH) | Only slightly inhibited toxic symptoms |
Data from a study on the reversal of hydrazine analogue toxicity by pyridoxine hydrochloride. nih.gov
Elucidation of Molecular Mechanisms of Toxicity
The toxicity of hydrazine compounds, including by extension this compound, is attributed to a complex interplay of metabolic activation and biochemical disruption. nih.gov
A primary molecular mechanism of hydrazine toxicity is the induction of a functional pyridoxine deficiency. nih.gov Hydrazines can react with or inhibit pyridoxal (B1214274) kinase, the enzyme responsible for converting pyridoxine to its active form, P5P. nih.gov This leads to a decrease in the synthesis of GABA, an important inhibitory neurotransmitter in the central nervous system. The resulting imbalance between excitatory and inhibitory neurotransmission can lead to the seizures and other neurotoxic effects commonly observed in hydrazine poisoning. nih.gov
Furthermore, the metabolism of hydrazines can generate reactive intermediates. nih.gov Cytochrome P450 enzymes can metabolize hydrazines, leading to the formation of reactive species that can covalently bind to cellular macromolecules like DNA and proteins. This binding can lead to cellular dysfunction, contributing to the observed hepatotoxicity and potential carcinogenicity of these compounds. nih.gov The biotransformation of hydrazines is considered a key factor in both their pharmacological and pathophysiological effects. nih.gov
Future Research Directions and Emerging Trends for 1 Sec Butylhydrazine Hydrochloride
Exploration of Novel Catalytic Applications
The structural features of 1-Sec-butylhydrazine hydrochloride, particularly the presence of the hydrazine (B178648) moiety, suggest its potential as a ligand or precursor in catalysis. Future research should systematically investigate its role in various catalytic transformations.
Key Research Areas:
Asymmetric Catalysis: The chiral center in 1-Sec-butylhydrazine could be exploited in the development of new chiral ligands for asymmetric catalysis. The synthesis of metal complexes incorporating this hydrazine derivative could lead to novel catalysts for reactions such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions.
Organocatalysis: The basic nitrogen atoms of the hydrazine group could enable its use as an organocatalyst. Its potential in reactions like Michael additions, aldol (B89426) reactions, and other nucleophilic transformations warrants investigation.
Cross-Coupling Reactions: Hydrazine derivatives have been used in certain cross-coupling reactions. Research could explore if this compound or its derivatives can act as effective ligands for palladium, copper, or other transition metals in reactions like Suzuki, Heck, and Sonogashira couplings.
A systematic screening of this compound in a variety of catalytic systems could reveal unexpected reactivity and selectivity, opening new avenues for synthetic chemistry.
Advanced Material Science Applications
The ability of hydrazine derivatives to participate in polymerization and form coordination complexes makes them interesting candidates for materials science. The future direction in this area for this compound could focus on the following:
Polymer Synthesis: Its bifunctional nature (two nitrogen atoms) allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting polymers could exhibit unique thermal, mechanical, or optical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazine moiety can coordinate to metal ions, paving the way for the design and synthesis of new coordination polymers or MOFs. These materials could have applications in gas storage, separation, and catalysis.
Surface Modification: The reactivity of the hydrazine group could be utilized for the surface modification of materials, imparting new functionalities to substrates like nanoparticles, electrodes, or membranes.
Research in this domain would involve the synthesis and characterization of these new materials, followed by a thorough evaluation of their properties and potential applications.
Structure-Based Drug Design Initiatives
Hydrazine and its derivatives are present in a number of biologically active compounds. While no specific drug design initiatives involving this compound are currently reported, its structure provides a starting point for medicinal chemistry exploration.
Potential Therapeutic Targets:
Enzyme Inhibition: The hydrazine group can interact with the active sites of various enzymes. Structure-based design could be used to develop potent and selective inhibitors of enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Receptor Antagonism/Agonism: By incorporating the 1-sec-butylhydrazine scaffold into larger molecules, it may be possible to design ligands that interact with specific receptors, leading to the development of new therapeutic agents.
Computational modeling and high-throughput screening of a library of compounds derived from this compound could accelerate the identification of promising drug candidates.
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of green and sustainable methods for the synthesis of this compound and its derivatives is a crucial area for future research. Current industrial processes for hydrazine synthesis often involve hazardous reagents and harsh conditions.
Key Strategies:
Catalytic Routes: Exploring catalytic methods for the synthesis of this compound, potentially from readily available starting materials, could significantly reduce the environmental impact.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and increase efficiency compared to traditional batch processes.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes for the synthesis could provide a more sustainable alternative to conventional chemical methods.
A focus on atom economy, the use of renewable feedstocks, and the minimization of waste will be paramount in developing these new synthetic strategies.
Expanding the Scope of Biological Activity Profiling and Mechanistic Understanding
The biological activity of this compound is largely uncharacterized. A comprehensive profiling of its biological effects is a critical first step towards understanding its potential as a therapeutic agent or a research tool.
Research Focus:
Broad-Spectrum Screening: The compound should be screened against a wide range of biological targets, including various cell lines (cancerous and non-cancerous), enzymes, and receptors, to identify any potential bioactivity.
Mechanistic Studies: If any significant biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as transcriptomics, proteomics, and metabolomics.
Toxicity Profiling: A thorough evaluation of the compound's toxicity is essential to assess its safety profile and determine its potential for further development.
Such studies will not only shed light on the potential of this compound but also contribute to a broader understanding of the structure-activity relationships of hydrazine derivatives.
Q & A
Q. What are the recommended methods for synthesizing 1-sec-butylhydrazine hydrochloride with high purity?
- Methodological Answer: Synthesis typically involves hydrazine hydrochloride reacting with sec-butyl halides under controlled alkaline conditions. Key steps include:
- Alkylation: Use anhydrous solvents (e.g., ethanol or THF) to minimize hydrolysis.
- Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor purity via melting point (191–194°C) and NMR spectroscopy (characteristic NH and CH3 signals) .
- Safety Note: Ensure inert atmospheres (N2/Ar) to avoid oxidative side reactions .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer: Use a combination of:
- 1H/13C NMR: Identify sec-butyl group protons (δ 0.8–1.5 ppm) and hydrazine NH2 signals (δ 3.5–5.0 ppm).
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks at m/z corresponding to C4H12N2·Cl (expected: ~140.6 g/mol for the free base + HCl).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (critical for stability studies) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Storage: Classify under non-combustible solids (storage code 13) in airtight containers at 2–8°C to prevent hygroscopic degradation .
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid skin contact or inhalation of HCl fumes during decomposition.
- Decomposition Risks: Thermal degradation releases hydrogen chloride (HCl) and nitrogen oxides (NOx); neutralize spills with dry sand or alcohol-resistant foam .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when using this compound in multi-step syntheses?
- Methodological Answer:
- Variable Control: Optimize reaction stoichiometry (e.g., excess hydrazine to drive alkylation) and solvent polarity (e.g., DMF for polar intermediates).
- Byproduct Analysis: Use HPLC-MS to identify side products (e.g., tert-butyl isomers) and adjust reaction kinetics.
- Reproducibility: Document environmental factors (humidity, temperature) that may hydrolyze the hydrazine moiety .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer:
- DFT Calculations: Model electron density distributions to predict nucleophilic attack sites on the hydrazine group.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction feasibility.
- InChI Key Utilization: Leverage structural descriptors (e.g.,
DDPWVABNMBRBFI-UHFFFAOYSA-N) for database comparisons of analogous compounds .
Q. What advanced analytical techniques validate degradation pathways of this compound under varying conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Quantify thermal stability thresholds (decomposition onset >200°C in inert atmospheres).
- High-Resolution LC-MS: Track degradation products (e.g., sec-butylamine or hydrazine derivatives) in accelerated aging studies.
- XPS/SEM: Correlate surface morphology changes (e.g., crystal defects) with stability loss in humid environments .
Data Contradiction & Replication
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer:
- Purity Verification: Compare DSC thermograms with reference standards (e.g., Sigma-Aldrich’s 98% assay ).
- Polymorphism Screening: Use powder XRD to detect crystalline variants affecting melting behavior.
- Inter-Lab Validation: Share samples with collaborators to standardize measurement protocols (e.g., heating rate: 5°C/min) .
Experimental Design
Q. What controls are essential when studying this compound’s role in catalysis?
- Methodological Answer:
- Blank Reactions: Exclude the compound to confirm its catalytic necessity.
- Isotopic Labeling: Use 15N-labeled hydrazine to trace mechanistic pathways via NMR.
- Kinetic Profiling: Monitor reaction progress via in-situ IR spectroscopy (C-N stretch at ~1100 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
